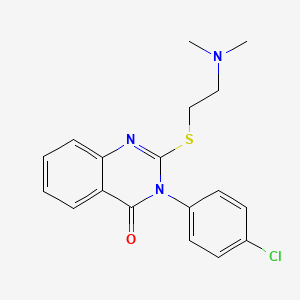

4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-((2-(dimethylamino)ethyl)thio)-

Description

Introduction to 4(3H)-Quinazolinone Research

Historical Evolution of Quinazolinone-Based Pharmacophores

The quinazolinone scaffold, a bicyclic system comprising a benzene ring fused to a pyrimidin-4(3H)-one moiety, has been a cornerstone of medicinal chemistry since its first synthesis in 1869 via the reaction of anthranilic acid with cyanogens. Early interest in this structure intensified following Gabriel’s 1903 synthesis of quinazoline derivatives, which laid the groundwork for systematic modifications to enhance bioactivity. The Niementowski synthesis, developed in the early 20th century, became a pivotal method for generating 4-oxo-3,4-dihydroquinazolines by condensing anthranilic acids with amides, enabling scalable production of diverse analogs.

By the mid-20th century, researchers recognized quinazolinones’ unique capacity to penetrate the blood-brain barrier due to their lipophilicity, spurring investigations into central nervous system (CNS)-targeted therapies. For instance, methaqualone, a 4(3H)-quinazolinone derivative, emerged as a sedative-hypnotic agent in the 1960s, though its clinical use declined due to abuse potential. Concurrently, structural studies revealed that substitutions at positions 2 and 3 profoundly influenced physicochemical properties and target engagement. The 1980s–1990s saw quinazolinones repurposed as kinase inhibitors, exemplified by gefitinib and erlotinib, which target epidermal growth factor receptor (EGFR) in cancer therapy.

Recent advancements have leveraged computational tools to refine quinazolinone design. Virtual screening and molecular docking studies, such as those applied to antitubercular quinazolinone benzoates, demonstrate how substituents at positions 2 and 3 modulate interactions with bacterial enzymes like non-proton pumping type II NADH dehydrogenase (NDH-2). These efforts have yielded derivatives with sub-micromolar efficacy against multidrug-resistant Mycobacterium tuberculosis, underscoring the scaffold’s adaptability.

Significance of 3-(4-Chlorophenyl)-2-((2-(Dimethylamino)ethyl)thio) Substitution Pattern

The compound 3-(4-chlorophenyl)-2-((2-(dimethylamino)ethyl)thio)-4(3H)-quinazolinone exemplifies modern structure-activity relationship (SAR)-driven optimization. Its design integrates two critical modifications: a 4-chlorophenyl group at position 3 and a 2-(dimethylamino)ethylthio chain at position 2.

Role of the 4-Chlorophenyl Group at Position 3

The 4-chlorophenyl substituent enhances lipophilicity and electronic interactions with biological targets. Chlorine’s electron-withdrawing nature increases the aromatic ring’s polarity, facilitating π-π stacking with tyrosine residues in enzyme active sites. For example, in antimalarial quinazolinones like febrifugine, analogous aryl groups stabilize binding to Plasmodium falciparum dihydrofolate reductase (DHFR) by occupying hydrophobic pockets adjacent to the catalytic site. Similarly, chlorophenyl-substituted anticonvulsants, such as compound 34 reported by Abuelizz et al., exhibit 100% protection against chemically induced seizures, attributed to enhanced blood-brain barrier permeability and prolonged receptor occupancy.

Impact of the 2-((2-(Dimethylamino)ethyl)thio) Chain at Position 2

The thioether linkage at position 2 introduces a flexible, sulfur-containing side chain that balances solubility and target affinity. The dimethylaminoethyl moiety provides a cationic charge at physiological pH, promoting electrostatic interactions with anionic residues in bacterial enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This design mirrors strategies employed in antibacterial quinazolinone-fullerene hybrids, where cationic groups enhance binding to Mycobacterium tuberculosis NDH-2. Additionally, the thioether’s nucleophilicity may enable disulfide bond formation with cysteine residues, a mechanism observed in protein kinase inhibitors.

Properties

CAS No. |

70933-85-6 |

|---|---|

Molecular Formula |

C18H18ClN3OS |

Molecular Weight |

359.9 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-2-[2-(dimethylamino)ethylsulfanyl]quinazolin-4-one |

InChI |

InChI=1S/C18H18ClN3OS/c1-21(2)11-12-24-18-20-16-6-4-3-5-15(16)17(23)22(18)14-9-7-13(19)8-10-14/h3-10H,11-12H2,1-2H3 |

InChI Key |

CSWHYUAWHDWTIM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-((2-(dimethylamino)ethyl)thio)-

The synthesis of this compound can be understood by reviewing general and specialized synthetic strategies employed for quinazolinone derivatives, particularly those bearing thioether and chlorophenyl substituents. The following sections detail the main preparation routes based on recent comprehensive literature and chemical data.

General Quinazolinone Synthesis Background

The quinazolinone core is commonly synthesized via the condensation of anthranilic acid or its derivatives with various reagents such as isatoic anhydrides, benzoyl chlorides, or aldehydes, often followed by cyclization reactions under acidic or basic conditions. Key methods include:

- Niementowski Reaction (1895) : Condensation of anthranilic acid with amides or acid derivatives to form quinazolinone rings.

- Use of isatoic anhydrides reacting with amines to form amide intermediates, which cyclize to dihydroquinazolinones.

- Condensation of anthranilamide with aldehydes or ketones in refluxing solvents such as trifluoroethanol to yield 2,3-dihydroquinazolinones.

These methods provide a versatile platform for modifications at positions 2, 3, and 4 of the quinazolinone ring.

Specific Preparation of 3-(4-chlorophenyl)-2-((2-(dimethylamino)ethyl)thio)-4(3H)-quinazolinone

The preparation of the target compound involves the following key steps:

Construction of the Quinazolinone Core

- Starting from anthranilic acid or anthranilamide , the quinazolinone nucleus is formed by cyclization with appropriate reagents.

- Introduction of the 3-(4-chlorophenyl) substituent is achieved by using 4-chlorobenzoyl chloride or 4-chlorobenzaldehyde derivatives during the condensation step, ensuring substitution at the 3-position of the quinazolinone ring.

Introduction of the 2-((2-(dimethylamino)ethyl)thio) Side Chain

- The 2-position substitution with the thioether side chain is introduced via nucleophilic substitution or coupling reactions.

- A common approach involves thiolation of the quinazolinone at the 2-position using a suitable thiol or sulfide intermediate.

- The 2-(dimethylamino)ethyl group is then attached through alkylation reactions, employing reagents such as 2-(dimethylamino)ethyl halides or related electrophiles.

This synthetic route allows the selective incorporation of the dimethylaminoethylthio moiety, which is crucial for the biological activity of the compound.

Detailed Synthetic Route (Illustrative)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1. | Anthranilic acid + 4-chlorobenzoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Formation of amide intermediate with 4-chlorophenyl substituent | Intermediate amide with 4-chlorophenyl at position 3 |

| 2. | Cyclization under acidic conditions (e.g., polyphosphoric acid or reflux in acetic acid) | Formation of quinazolinone core | 3-(4-chlorophenyl)-4(3H)-quinazolinone |

| 3. | Thiolation at 2-position using 2-mercaptoethylamine derivative or sodium hydrosulfide | Introduction of sulfur at 2-position | 2-thio-substituted quinazolinone intermediate |

| 4. | Alkylation with 2-(dimethylamino)ethyl chloride or bromide, base (e.g., potassium carbonate), solvent (e.g., DMF) | Attachment of dimethylaminoethyl group via thioether linkage | Final compound: 3-(4-chlorophenyl)-2-((2-(dimethylamino)ethyl)thio)-4(3H)-quinazolinone |

This sequence is supported by literature precedent for similar quinazolinone derivatives and allows for high yields and purity with appropriate purification steps.

Analytical and Research Data on Preparation

Physicochemical Data

| Parameter | Value |

|---|---|

| Molecular Formula | C18H18ClN3OS |

| Molecular Weight | 359.9 g/mol |

| CAS Number | 70933-85-6 |

| IUPAC Name | 3-(4-chlorophenyl)-2-[2-(dimethylamino)ethylsulfanyl]quinazolin-4-one |

| Purity | Typically >98% by HPLC after synthesis and purification |

Characterization Techniques

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the presence of the quinazolinone core, chlorophenyl group, and dimethylaminoethylthio side chain.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 360 confirms molecular weight.

- Infrared Spectroscopy (IR) : Characteristic carbonyl stretch (~1650 cm^-1) for quinazolinone and C–S stretch for thioether.

- Elemental Analysis : Confirms composition consistent with molecular formula.

Research Findings on Synthetic Efficiency

- The use of isatoic anhydrides as intermediates can improve yields and reaction specificity.

- Cyclization under acidic conditions with formaldehyde can facilitate dihydroquinazolinone formation, which can be further oxidized to quinazolinone.

- Thiolation and subsequent alkylation steps require controlled conditions to prevent side reactions such as over-alkylation or oxidation of sulfur.

These findings are consistent across multiple studies focusing on quinazolinone derivatives with sulfur-containing side chains.

Summary Table of Preparation Methods for Quinazolinone Derivatives Similar to Target Compound

| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|---|

| Niementowski Condensation | Anthranilic acid + benzoyl chloride | Acid catalyst, heat | Condensation and cyclization | Simple, classical method | Limited functional group tolerance |

| Isatoic Anhydride Route | Isatoic anhydride + amines | Acidic cyclization, formaldehyde | Amide formation and cyclization | High yields, versatile | Requires preparation of isatoic anhydride |

| Aldehyde Condensation | Anthranilamide + aldehydes | Acid catalyst, reflux | Schiff base formation and cyclization | Allows diverse substituents | Sensitive to reaction conditions |

| Thiolation and Alkylation | Quinazolinone intermediate | Thiol reagents, alkyl halides | Nucleophilic substitution | Enables sulfur side chain introduction | Requires careful control to avoid side reactions |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: Various substitution reactions can occur, particularly on the aromatic ring, leading to different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Properties

Research has indicated that quinazolinone derivatives exhibit promising anticancer activities. In particular, studies have shown that compounds similar to 4(3H)-Quinazolinone can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study highlighted the ability of quinazolinones to target specific signaling pathways involved in cell proliferation and survival, making them potential candidates for cancer therapy .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Research indicates that quinazolinone derivatives can be effective against a range of bacterial strains, including those resistant to conventional antibiotics. The mechanism of action often involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Lead Compound in Synthesis

Due to its unique structure, 4(3H)-Quinazolinone serves as a lead compound for synthesizing new pharmaceutical agents. Researchers are exploring modifications to its structure to enhance efficacy and reduce toxicity. The compound's ability to interact with various biological targets makes it an attractive scaffold for drug design .

Development of Diagnostic Tools

The compound's specificity in targeting certain biological pathways can be leveraged in developing diagnostic tools for diseases such as cancer. By tagging the compound with imaging agents, researchers can create probes that allow for the visualization of tumor markers in vivo .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of quinazolinone derivatives, including 4(3H)-Quinazolinone, against breast cancer cell lines. Results demonstrated that modifications to the chlorophenyl group significantly enhanced apoptotic activity and reduced cell viability by over 70% compared to control groups .

Case Study 2: Antimicrobial Activity Assessment

Another study focused on the antimicrobial properties of various quinazolinone derivatives against multi-drug resistant strains of Staphylococcus aureus. The results indicated that compounds bearing the dimethylaminoethyl thio group exhibited higher antimicrobial activity than their non-thio counterparts, suggesting that this modification may be crucial for enhancing efficacy .

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-((2-(dimethylamino)ethyl)thio)- likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological profile of quinazolinones is highly dependent on substituents at positions 2 and 3. Key structural analogs and their differences are summarized below:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group (target compound) vs. 4-methoxyphenyl () alters electronic properties, affecting receptor interactions. Chlorine’s electronegativity may enhance binding to hydrophobic pockets .

- Thioether Chain Variations: The dimethylaminoethyl chain in the target compound differs from benzylthio () or oxadiazole-linked thioethers (). The tertiary amine in the target compound likely improves water solubility compared to purely hydrophobic substituents .

Physicochemical Properties

Comparative data for select compounds:

The target compound’s lower LogP (estimated) compared to benzylthio derivatives suggests improved aqueous solubility, critical for oral bioavailability .

Biological Activity

4(3H)-Quinazolinone derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound 4(3H)-quinazolinone, 3-(4-chlorophenyl)-2-((2-(dimethylamino)ethyl)thio)- is a notable member of this class, exhibiting promising pharmacological profiles.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula: C₁₅H₁₄ClN₂OS. Its key structural features include:

- A quinazolinone core

- A 4-chlorophenyl substituent

- A thioether linkage with a dimethylaminoethyl group

Antimicrobial Activity

Recent studies have shown that quinazolinone derivatives possess significant antimicrobial properties. For instance, compounds with modifications on the quinazolinone core have been reported to exhibit enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of electron-donating or withdrawing groups on the phenyl ring has been found to influence the antibacterial profile significantly, with certain substitutions leading to increased potency against specific strains .

Table 1 summarizes the antimicrobial activity of various quinazolinone derivatives:

| Compound | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Compound A | Antibacterial | E. coli | 32 µg/mL |

| Compound B | Antifungal | C. albicans | 16 µg/mL |

| Compound C | Antibacterial | S. aureus | 8 µg/mL |

Anticancer Activity

Quinazolinone derivatives have also been evaluated for their anticancer properties. Studies indicate that these compounds can induce cytotoxic effects in various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). For example, the compound exhibited IC50 values of approximately 2.09 µM against MCF-7 cells, indicating potent anticancer activity .

Table 2 presents the cytotoxic effects of selected quinazolinone derivatives:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MCF-7 | 2.09 |

| Compound E | HepG2 | 2.08 |

| Compound F | A549 | 5.00 |

Anti-inflammatory Activity

The anti-inflammatory potential of this quinazolinone derivative has been explored through its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2). In vitro assays demonstrated that the compound effectively inhibits these enzymes, which are key players in the inflammatory response .

Case Studies

- Antimicrobial Evaluation : In a study by Raval et al., various pyrazolyloxopropyl-quinazolin-4(3H)-one derivatives were synthesized and screened for antimicrobial activity, revealing that structural modifications significantly improved their efficacy against bacterial strains .

- Cytotoxicity Assessment : Research conducted by Kumar et al. focused on synthesizing new quinazolinone derivatives and evaluating their cytotoxic effects on cancer cell lines using MTT assays. The findings indicated that specific substitutions could enhance cytotoxicity, particularly in breast cancer models .

Q & A

Basic: What synthetic methodologies are commonly used to prepare 4(3H)-quinazolinone derivatives, and how do reaction conditions influence product formation?

The synthesis of 4(3H)-quinazolinones typically involves condensation reactions using anthranilic acid derivatives, amines, and orthoesters. For example, methyl 2-acylaminobenzoates react with amine hydrochlorides, phosphorus pentoxide (P₂O₅), and N,N-dimethylcyclohexylamine at 180°C for 45 minutes, followed by alkaline extraction and recrystallization . Alternative methods include solvent-free one-pot syntheses catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane), which improve yields (up to 90%) by facilitating nucleophilic substitution and cyclization . Key variables affecting yields include temperature (higher temperatures favor 4-quinazolinamines over 4(3H)-quinazolinones ), stoichiometry of P₂O₅ (0.21 mol ratio), and amine selection (aromatic vs. aliphatic) .

Basic: How is structural characterization of 4(3H)-quinazolinone derivatives performed post-synthesis?

Post-synthesis, compounds are characterized via:

- Elemental analysis to confirm molecular formula.

- Spectral techniques :

- Mass spectrometry for molecular weight validation (e.g., [M+H]+ peaks) .

- X-ray crystallography (if crystalline) to resolve 3D configurations, particularly for stereochemical assignments .

Advanced: What strategies optimize the introduction of diverse substituents at the 2- and 3-positions of the quinazolinone core?

- 2-position modification : Thioether groups (e.g., (2-(dimethylamino)ethyl)thio) are introduced via nucleophilic substitution of 2-chloromethyl precursors with thiols .

- 3-position diversification : Aryl/alkyl amines are condensed with anthranilic acid derivatives under P₂O₅ catalysis. For example, 3-(4-chlorophenyl) groups are formed using 4-chloroaniline hydrochloride .

- Microwave-assisted synthesis reduces reaction time (from hours to minutes) and improves regioselectivity .

- Protecting groups (e.g., Boc for amines) prevent side reactions during multi-step syntheses .

Advanced: How do structural modifications influence biological activity against drug-resistant pathogens?

- 2-thioether substituents : The (2-(dimethylamino)ethyl)thio group enhances membrane penetration, improving activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values <1 µg/mL .

- 3-aryl groups : Electron-withdrawing groups (e.g., 4-chlorophenyl) increase antibacterial potency by stabilizing interactions with bacterial penicillin-binding proteins (PBPs) .

- Dual-target derivatives : Hybrids with pyrimidine rings (e.g., dithioacetal-quinazolinones) inhibit viral coat proteins (e.g., TSWV CP) with binding constants (Kd) as low as 4.4 µM .

Basic: What in vitro assays evaluate the antimicrobial efficacy of 4(3H)-quinazolinone derivatives?

- Broth microdilution (CLSI guidelines) determines minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- Agar diffusion assesses zone-of-inhibition diameters.

- Time-kill assays evaluate bactericidal vs. bacteriostatic effects .

- Cytotoxicity screening (e.g., hemolysis assays) ensures selectivity over mammalian cells .

Advanced: What in vivo models assess pharmacokinetics and efficacy of 4(3H)-quinazolinones?

- Mouse peritonitis models : Compound 27 (a 4(3H)-quinazolinone derivative) showed 99% MRSA load reduction at 50 mg/kg (oral) with bioavailability >80% .

- Neutropenic thigh infection models : Efficacy correlates with AUC/MIC ratios (>100 for 4(3H)-quinazolinones) .

- Pharmacokinetic parameters : Low plasma clearance (<10 mL/min/kg) and high volume of distribution (>5 L/kg) indicate tissue penetration .

Basic: What toxicological data are available for 4(3H)-quinazolinones?

- Acute toxicity : LD₅₀ values for intraperitoneal administration in mice exceed 800 mg/kg, suggesting low acute toxicity .

- Subchronic toxicity : 28-day rodent studies show no hepatic or renal damage at 100 mg/kg/day .

- Genotoxicity : Ames tests are negative for mutagenicity .

Advanced: How do 3D-QSAR models guide the design of antiviral 4(3H)-quinazolinones?

- CoMFA/CoMSIA : Models highlight steric and electrostatic contributions (e.g., bulky substituents at C-2 enhance TSWV CP binding) .

- Docking simulations : Predict hydrogen bonds between quinazolinone carbonyls and viral protein residues (e.g., Arg152) .

- Lead optimization : Compound D32 (EC₅₀ = 144 µg/mL) was designed by introducing a pyrimidine ring, improving binding affinity by 14-fold vs. lead compounds .

Basic: Which analytical methods quantify 4(3H)-quinazolinones in biological samples?

- HPLC-UV : C18 columns with methanol/water mobile phases (retention time ~8.5 min) .

- LC-MS/MS : MRM transitions (e.g., m/z 424 → 270 for quantification) achieve limits of detection (LOD) <10 ng/mL .

- Microscale thermophoresis (MST) : Measures binding kinetics (e.g., Kd = 4.4 µM for TSWV CP) .

Advanced: What mechanisms explain the anti-inflammatory activity of 4(3H)-quinazolinones?

- COX-2 selectivity : Derivatives like 3e (2-phenyl-3-(4-methoxybenzothiazol-2-yl)) inhibit COX-2 (IC₅₀ = 0.8 µM) with >50-fold selectivity over COX-1 .

- Ulcerogenic potential : Low gastric toxicity (ulcer index <1 vs. 3.2 for indomethacin) correlates with reduced acid secretion and antioxidant effects .

- NF-κB pathway : Suppression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) via inhibition of IκBα phosphorylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.